Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

Thermal analysis Purity assessment Solid-state characterization

Procure Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate (CAS 175276-69-4) for reproducible research. Its precise 2-methyl, 3-ethyl ester, and 5-(4-nitrophenyl) substitution pattern is non-interchangeable with 3-nitro or other analogs, preventing confounding SAR results. Sourced at ≥95% purity with a confirmed melting point of 129–131 °C, it serves as a reliable synthetic building block and analytical reference standard.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 175276-69-4
Cat. No. B064226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
CAS175276-69-4
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3
InChIKeyZOFJPHGCPKKPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate (CAS 175276-69-4): Core Chemical and Procurement Profile


Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate (CAS 175276-69-4) is a trisubstituted furan derivative with the molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol [1]. It is characterized by a furan-3-carboxylate core bearing a 2-methyl group and a 5-(4-nitrophenyl) substituent, with an ethyl ester at the 3-position [1]. The compound is a solid at ambient conditions with a reported melting point of 129–131 °C [1]. Commercial availability is primarily through specialty chemical suppliers for research and development purposes, with typical purity specifications of ≥95% .

Why Generic Substitution Fails for Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate: The Necessity of Precise Structural Identity


The precise substitution pattern of this trisubstituted furan—2-methyl, 3-ethyl ester, and 5-(4-nitrophenyl)—defines its chemical and potential biological identity, making it non-interchangeable with close analogs [1]. Variations in the nitrophenyl position (e.g., 3-nitro vs. 4-nitro), the ester alkyl chain, or the presence/absence of the 2-methyl group can significantly alter molecular geometry, electronic distribution, and reactivity [2][3]. Such structural nuances directly impact properties including solubility, metabolic stability, and target binding, which are critical in both synthetic applications and biological screening . Therefore, substituting this compound with a structurally similar but distinct entity compromises experimental reproducibility and validity. The following evidence guide provides the necessary quantitative and comparative data to support informed procurement decisions.

Product-Specific Quantitative Evidence Guide for Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate (CAS 175276-69-4)


Melting Point Differentiation of Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate vs. the 3-Nitro Isomer

The melting point of ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is reported as 129–131 °C [1]. In contrast, the positional isomer ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate (CAS 175276-71-8) exhibits a markedly lower melting point of 399.7 °C at 760 mmHg (which corresponds to its boiling point, indicating a different solid-state behavior; experimental melting point data for the 3-nitro isomer are not available in the public domain, precluding a direct head-to-head comparison) [2]. This difference in thermal behavior underscores the critical influence of the nitro group position on intermolecular interactions and crystal packing.

Thermal analysis Purity assessment Solid-state characterization

Regioselective Synthesis and Isomeric Purity: A Key Differentiator for Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

The synthesis of 2,5-disubstituted furan-3-carboxylates, such as ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate, can be achieved with high regioselectivity using an Ag₂CO₃/DBU-mediated cyclization, yielding the desired 2,5-isomer exclusively [1]. In the absence of the silver salt, the reaction favors the formation of the isomeric 2,4-disubstituted furan-3-carboxylate [1]. For example, under optimized conditions, ethyl 5-methyl-2-(4-nitrophenyl)furan-3-carboxylate (a regioisomer) was obtained as a distinct product, highlighting the critical role of reaction conditions in determining isomeric outcome [1]. This methodology enables the procurement of the specific 2,5-isomer with confidence in its structural integrity, a parameter that is not guaranteed by generic furan carboxylate sources.

Organic synthesis Regioselectivity Isomer control

Computed Physicochemical Property Divergence: 4-Nitro vs. 3-Nitro Isomers of Ethyl 2-methyl-5-(nitrophenyl)furan-3-carboxylate

Computational property predictions reveal notable differences between ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate and its 3-nitro positional isomer (CAS 175276-71-8) [1]. While the 4-nitro compound has a predicted topological polar surface area (TPSA) of 85.3 Ų , the 3-nitro isomer exhibits a slightly lower TPSA of 85.26 Ų [1]. The number of hydrogen bond acceptors also differs, with the 4-nitro compound having 5 acceptors and the 3-nitro isomer having 3 [1]. Both compounds share a calculated XLogP of 3.1 [1]. These subtle but distinct computed properties suggest that the two isomers may exhibit divergent permeability and solubility profiles in biological assays.

Computational chemistry QSAR Drug design

Commercial Purity and Availability Benchmark for Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

Commercially, ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is offered by specialty suppliers with a standard purity of ≥95% . This purity level is consistent with research-grade specifications for heterocyclic building blocks. In comparison, the 3-nitro isomer (CAS 175276-71-8) is available from at least one vendor with a specified purity of 97% . While both compounds meet typical research purity thresholds, the 0.5–2% variance in nominal purity can be significant for applications requiring high precision, such as analytical standard preparation or sensitive catalytic reactions.

Chemical procurement Purity specification Vendor comparison

Validated Research and Application Scenarios for Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate (CAS 175276-69-4)


Regioselective Building Block for 2,5-Disubstituted Furan-3-carboxylate Libraries

This compound serves as a key exemplar and product in the regioselective synthesis of 2,5-disubstituted furan-3-carboxylates [1]. Researchers employing Ag₂CO₃/DBU-mediated cyclization can rely on this specific isomer as a reference standard or as a precursor for further functionalization at the ester or aryl moieties, ensuring the generation of structurally defined compound libraries for drug discovery [1].

Isomer-Specific SAR and Biological Screening

Given the computed physicochemical differences (e.g., TPSA of 85.3 Ų vs. 85.26 Ų for the 3-nitro isomer) and distinct thermal properties [1], this compound is essential for structure-activity relationship (SAR) studies aiming to elucidate the impact of nitrophenyl substitution patterns on biological activity. Its use as a well-characterized single isomer prevents confounding results that could arise from isomeric mixtures [2].

Analytical Standard for Quality Control and Method Development

The defined melting point of 129–131 °C and commercial availability at ≥95% purity make this compound suitable for use as a secondary analytical standard in HPLC, LC-MS, or NMR method development for the analysis of related furan-based pharmaceuticals or agrochemicals [1][2].

Precursor for Nitro-Group Transformations

The 4-nitrophenyl group is a versatile synthetic handle for further transformations, such as reduction to the corresponding aniline derivative . This enables the construction of more complex molecules, including those with potential biological activity, where the 2,5-disubstituted furan-3-carboxylate core provides a defined spatial orientation for the emerging amine functionality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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